1-isopropyl-1H-imidazo[1,2-b]pyrazole
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Overview
Description
1-Isopropyl-1H-imidazo[1,2-b]pyrazole is an organic compound belonging to the class of heterocyclic compounds. It features a fused ring system comprising an imidazole and a pyrazole ring.
Preparation Methods
The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-isopropyl-1H-imidazole with hydrazine derivatives can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl) followed by trapping reactions with various electrophiles have also been reported .
Chemical Reactions Analysis
1-Isopropyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the ring system.
Common reagents used in these reactions include bromine, magnesium, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-imidazo[1,2-b]pyrazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an isostere of indole, interacting with serotonin receptors and other biological targets. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
1-Isopropyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-propan-2-ylimidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(2)10-5-6-11-8(10)3-4-9-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBXMLSXTYSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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